3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid
Description
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid is a silyl-protected carboxylic acid derivative. The tert-butyldimethylsilyl (TBDMS) ether group enhances lipophilicity, making it valuable in organic synthesis, particularly as a protecting group for hydroxyl or carboxyl functionalities during multi-step reactions . Its synthesis typically involves silylation of the corresponding alcohol or acid precursor under mild basic conditions, as exemplified by protocols using potassium carbonate in dimethyl sulfoxide (DMSO) (see Table 1) .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)13(4,5)12-7-6-8(10)11/h6-7H2,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFRVQVKICDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120821-20-7 | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection Reaction Using TBDMS-Cl
The cornerstone of synthesizing 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid involves the silylation of 3-hydroxypropanoic acid with TBDMS-Cl. This reaction is typically conducted in anhydrous dichloromethane (DCM) under inert atmospheric conditions to prevent hydrolysis of the silylating agent. A base such as imidazole or triethylamine is employed to scavenge hydrochloric acid generated during the reaction, driving the equilibrium toward silyl ether formation.
Reaction Conditions :
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Solvent : Dichloromethane (DCM)
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Base : Imidazole (2.2–3.0 equiv relative to TBDMS-Cl)
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Temperature : 0°C (initial activation) followed by stirring at room temperature
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Time : 15–60 minutes
For example, in a documented procedure, 3-hydroxypropanoic acid (0.27 mol) was treated with TBDMS-Cl (0.28 mol) and imidazole (0.83 mol) in DCM. After 15 minutes at 0°C and 20 minutes at room temperature, the reaction achieved near-quantitative conversion. The steric bulk of the tert-butyldimethylsilyl group ensures high regioselectivity, minimizing side reactions such as esterification or over-silylation.
Workup and Purification
Post-reaction workup involves quenching with water to remove unreacted TBDMS-Cl and imidazole residues. The organic layer is separated, and the aqueous phase is extracted with DCM (3×50 mL). The combined organic extracts are dried over sodium sulfate, followed by solvent evaporation under reduced pressure.
Purification :
Crude product is typically purified via silica gel chromatography using gradients of ethyl acetate and petroleum ether (3:7 v/v). This step removes traces of unreacted starting material and by-products such as disilylated compounds. Reported yields range from 84% to 97%, depending on the purity of reagents and chromatographic resolution.
Optimization Strategies for Enhanced Efficiency
Base and Solvent Selection
The choice of base significantly impacts reaction kinetics and yield. Imidazole is preferred over triethylamine due to its superior nucleophilicity, which accelerates the deprotonation of the hydroxyl group. Polar aprotic solvents like DMF are occasionally used for substrates with poor solubility in DCM, though they may necessitate longer reaction times.
Stoichiometric Considerations
A slight excess of TBDMS-Cl (1.05–1.1 equiv) ensures complete conversion of the hydroxyl group. Sub-stoichiometric amounts of base (2.2–3.0 equiv) balance acid scavenging with cost efficiency. Overuse of imidazole can complicate purification by increasing ionic by-products.
Industrial-Scale Production
While detailed industrial protocols are proprietary, scalable adaptations of laboratory methods are inferred. Key modifications include:
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Continuous Flow Systems : To enhance heat and mass transfer, reactions are conducted in tubular reactors with in-line mixing.
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Automated Chromatography : Simulated moving bed (SMB) chromatography replaces manual silica columns, improving throughput and consistency.
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Solvent Recovery : DCM is distilled and recycled to reduce environmental and economic costs.
Comparative Analysis of Silylation Methods
The TBDMS group offers distinct advantages over other silyl protecting groups (e.g., TBDPS, TMS):
| Property | TBDMS | TBDPS | TMS |
|---|---|---|---|
| Steric Hindrance | High | Very High | Low |
| Hydrolytic Stability | Moderate (pH 4–7) | High (pH 2–8) | Low (pH >5) |
| Deprotection Conditions | TBAF in THF | HF-pyridine | Mild acid (AcOH) |
The TBDMS group’s balance of stability and ease of removal makes it ideal for multi-step syntheses requiring orthogonal protection.
Troubleshooting Common Challenges
Incomplete Silylation
Causes include moisture contamination or insufficient base. Remedies:
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Ensure rigorous drying of glassware and solvents.
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Increase imidazole stoichiometry to 3.0 equiv.
By-Product Formation
Disilylation or esterification may occur if excess TBDMS-Cl is used. Mitigation:
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Strict adherence to 1.05–1.1 equiv of TBDMS-Cl.
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Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/petroleum ether).
Recent Advances in Catalytic Silylation
Emerging methodologies employ Lewis acid catalysts (e.g., Zn(OTf)₂) to accelerate silylation under milder conditions . For instance, Zn(OTf)₂ (5 mol%) in DCM reduces reaction time to 10 minutes at 25°C while maintaining >90% yield. These approaches are particularly advantageous for acid-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid, commonly referred to as TBDMS-propanoic acid, is an organic compound characterized by its unique molecular structure that includes a tert-butyldimethylsilyl (TBDMS) protecting group. This compound has garnered attention in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities and applications in synthesizing biologically active molecules.
- Molecular Formula : CHOSi
- Molecular Weight : 204.34 g/mol
- CAS Number : 120821-20-7
The TBDMS group is primarily used for protecting hydroxyl functionalities during chemical reactions, enhancing the stability and reactivity of the compound in synthetic pathways.
The biological activity of this compound can be attributed to its ability to form stable silyl ether linkages with hydroxyl groups. This protection is crucial in multi-step organic syntheses where selective reactivity is required. The compound can undergo various chemical transformations, including oxidation and reduction, which can lead to the formation of biologically active derivatives.
1. Medicinal Chemistry
The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its ability to protect reactive functional groups allows for the selective modification of other parts of a molecule without affecting the TBDMS group.
3. Cell Proliferation Inhibition
Some studies suggest that propanoic acid derivatives may exhibit antiproliferative effects on cancer cell lines. For instance, similar compounds have demonstrated inhibitory effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells .
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared with other silyl-protected compounds, such as:
| Compound | Characteristics | Applications |
|---|---|---|
| 3-[(tert-Butyldimethylsilyl)oxy]propanoic acid | Similar protecting group; used in organic synthesis | Pharmaceutical intermediates |
| Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate | Different ester functionality; versatile in synthesis | Specialty chemicals |
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (typically 0–25°C), inert atmosphere (e.g., nitrogen), and stoichiometric ratios of silyl-protecting agents. Catalysts like imidazole or DMAP may enhance silylation efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield is influenced by the steric bulk of the silyl group; dimethylsilyl derivatives often exhibit faster reaction kinetics compared to diphenylsilyl analogs due to reduced steric hindrance .
Q. How should researchers prepare aqueous stock solutions of this compound while minimizing organic solvent residues?
- Methodological Answer: Direct dissolution in PBS (pH 7.2) at ~1 mg/mL avoids organic solvents. If initial solubility is low, dissolve the compound in a minimal volume of DMSO (<1% v/v) followed by dilution into aqueous buffers. Sonication at 37°C for 10–15 minutes enhances dispersion. Residual solvents should be quantified via GC-MS or NMR, ensuring concentrations remain below thresholds for cellular toxicity (e.g., DMSO <0.1% v/v in biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?
- Methodological Answer: Discrepancies in biological outcomes (e.g., osteoclast inhibition vs. amyloid-β aggregation effects) may arise from concentration-dependent activity, cell-type specificity, or assay conditions. Systematic dose-response studies (0.1–100 µM) across models (e.g., RAW 264.7 cells vs. neuronal cultures) are critical. Control experiments should verify compound stability under assay conditions (e.g., pH, temperature). Cross-validation using structural analogs (e.g., diphenylsilyl derivatives) can isolate structure-activity relationships .
Q. What analytical strategies are recommended to confirm the structural integrity of this compound under varying storage conditions?
- Methodological Answer: Long-term stability assessments should employ:
- HPLC-MS : Monitor degradation products (e.g., desilylation or oxidation byproducts) using a C18 column and acetonitrile/water gradient.
- NMR : Track silyl group integrity via characteristic ¹H/²⁹Si signals (e.g., tert-butyldimethylsilyl protons at ~0.1–0.3 ppm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under storage temperatures (−20°C to 25°C). Lyophilization or storage under argon minimizes hydrolysis .
Q. How does the dimethylsilyl ether group influence the compound's reactivity compared to diphenylsilyl analogs in synthetic applications?
- Methodological Answer: The tert-butyldimethylsilyl (TBDMS) group offers improved hydrolytic stability over trimethylsilyl (TMS) while maintaining lower steric bulk than diphenylsilyl analogs. This balance enhances compatibility with acid-sensitive substrates and facilitates deprotection under milder conditions (e.g., TBAF in THF). Comparative kinetic studies show TBDMS ethers undergo cleavage 2–3× faster than diphenylsilyl derivatives in fluoride-mediated reactions, critical for stepwise synthetic strategies .
Q. What mechanistic insights guide the design of derivatives to enhance this compound's bioavailability?
- Methodological Answer: Bioavailability optimization involves:
- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP values below 3, improving aqueous solubility.
- Prodrug Strategies : Esterification of the carboxylic acid moiety (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis regenerating the active form in vivo.
- Metabolic Stability : In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots (e.g., silyl group oxidation), guiding structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
